molecular formula C12H17NO3 B14119096 N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine

N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine

Cat. No.: B14119096
M. Wt: 223.27 g/mol
InChI Key: RECLEGUQTFXNDS-UHFFFAOYSA-N
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Description

N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C12H17NO3. It is known for its applications in pharmaceutical testing and as a reference substance for drug impurities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine typically involves the reaction of 4-butoxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by the reaction under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methylidene]hydroxylamine
  • N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
  • N-[(4-butoxy-3-ethoxyphenyl)methylidene]hydroxylamine

Uniqueness

N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butoxy and methoxy groups enhances its solubility and reactivity compared to similar compounds .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C12H17NO3/c1-3-4-7-16-11-6-5-10(9-13-14)8-12(11)15-2/h5-6,8-9,14H,3-4,7H2,1-2H3

InChI Key

RECLEGUQTFXNDS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=NO)OC

Origin of Product

United States

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